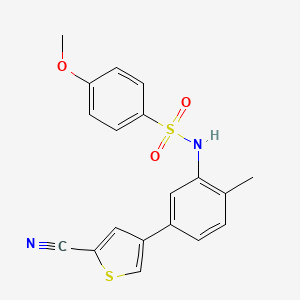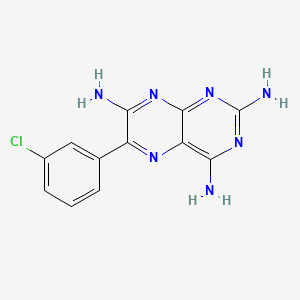
6-(3-Chlorophenyl)pteridine-2,4,7-Triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” is a chemical compound with the formula C12H10ClN7. It has a molecular weight of 287.708 and is classified as a non-polymer .
Molecular Structure Analysis
The molecular structure of “6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” involves a pteridine ring attached to a 3-chlorophenyl group. The compound has a total of 30 atoms, with no chiral atoms, and 32 bonds, 17 of which are aromatic . In silico docking analysis suggests that this compound can form hydrogen bonds with certain amino acid residues .Physical And Chemical Properties Analysis
The compound is a non-polymer with a formal charge of 0. Its isomeric SMILES notation isc1cc(cc(c1)Cl)c2c(nc3c(n2)c(nc(n3)N)N)N .
科学的研究の応用
Reprogramming of Epiblast Stem Cells
Epiblastin A has been identified as a compound that efficiently converts epiblast stem cells into embryonic stem cells . This process is achieved by the inhibition of casein kinase 1 . This discovery of novel small molecules that induce stem cell reprogramming and give efficient access to pluripotent stem cells is of major importance for potential therapeutic applications and may reveal novel insights into the factors controlling pluripotency .
Inhibition of Casein Kinase 1
Epiblastin A acts as an inhibitor of casein kinase 1 . This kinase is a key player in various cellular processes, including cell differentiation, proliferation, chromosome segregation, and circadian rhythm. By inhibiting this kinase, Epiblastin A can influence these processes, which has potential implications in the treatment of diseases such as cancer and neurodegenerative disorders.
Activation and Maintenance of the Pluripotency Network
Epiblastin A promotes the activation and maintenance of the pluripotency network . Pluripotent
特性
IUPAC Name |
6-(3-chlorophenyl)pteridine-2,4,7-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKKZSRANLVEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)pteridine-2,4,7-Triamine | |
Q & A
Q1: What is the primary molecular target of Epiblastin A and how does its inhibition affect colorectal cancer cells?
A1: Epiblastin A is an adenosine triphosphate (ATP)-competitive inhibitor of casein kinase 1α (CK1α) [, ]. Studies show that Epiblastin A selectively inhibits CK1α in colorectal cancer (CRC) cells, leading to a significant decrease in cell viability and proliferation, while exhibiting minimal effects on non-tumor colorectal cells [].
Q2: How does Epiblastin A's effect on CK1α translate to potential benefits for colorectal cancer patients?
A2: High CK1α expression in CRC cells is linked to a poorer 5-year overall survival rate in patients []. Preclinical studies using patient-derived xenograft (PDX) and tumor xenograft mice models demonstrate that Epiblastin A significantly shrinks tumor volume and weight in a CK1α-dependent manner []. This suggests that targeting CK1α with Epiblastin A could offer a new therapeutic avenue for CRC treatment.
Q3: Besides colorectal cancer, are there other potential applications for Epiblastin A?
A3: Interestingly, Epiblastin A has shown promise in stem cell research. It can reprogram mouse epiblast stem cells (EpiSCs) into cells resembling embryonic stem cells (cESCs) by inhibiting casein kinases 1 (CK1) α/δ []. This reprogramming ability opens exciting possibilities for future applications in regenerative medicine and disease modeling.
Q4: What is known about the relationship between the structure of Epiblastin A and its activity?
A4: While the provided research doesn't delve deep into Epiblastin A's structure-activity relationship (SAR), it highlights the importance of its interaction with the kinase domain of CK1α [, ]. Further research exploring structural modifications and their impact on activity, potency, and selectivity towards different CK1 isoforms could optimize its therapeutic potential.
Q5: Has Epiblastin A been tested in humans, and if so, what are the findings?
A5: The provided research focuses on in vitro and in vivo preclinical studies. While these findings are promising, further research, including clinical trials, is needed to determine the efficacy and safety of Epiblastin A in humans.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


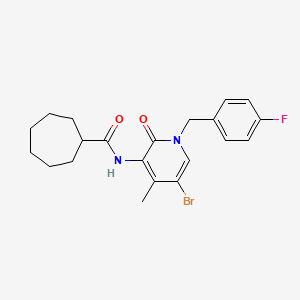
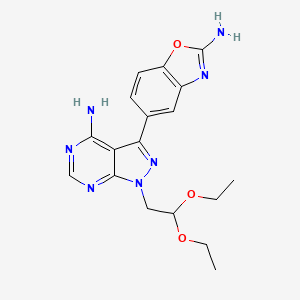
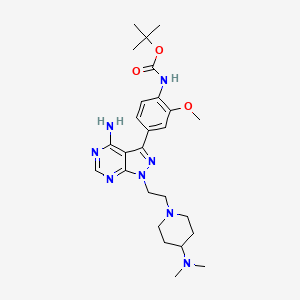


![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)
![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)
